molecular formula C12H13NOS B3035252 2,2-dimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one CAS No. 3063-82-9

2,2-dimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one

Cat. No. B3035252
CAS RN: 3063-82-9
M. Wt: 219.3 g/mol
InChI Key: WEMLWLXBMJJMNS-UHFFFAOYSA-N
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Description

2,2-dimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one is a heterocyclic compound that has a wide range of applications in scientific research. It is a five-membered ring with a sulfur atom, a nitrogen atom, and two methyl groups. It belongs to the class of thiazolo[2,3-a]isoindole compounds and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The structure of this compound is quite unique, which makes it a valuable tool for scientists to explore the structure-activity relationships of various molecules.

Scientific Research Applications

Antimicrobial Activity

The thiazolo[3,2-a]pyrimidine derivatives derived from this compound have demonstrated significant antimicrobial activity. Specifically, thiazolo[3,2-a]pyrimidines 11 and 12 exhibited high efficacy against both Gram-positive and Gram-negative bacteria . Researchers are actively investigating these compounds for their potential use in combating bacterial infections.

Biologically Active Agents

Fused pyrimidines, including thiazolo[3,2-a]pyrimidines, play a crucial role in heterocyclic chemistry. These compounds have been explored as anticancer agents, sedative-hypnotics, anticonvulsants, antidiabetic drugs, and monoamine oxidase inhibitors . Their versatile pharmacological properties make them promising candidates for drug development.

Fluorescent Materials

Certain pyrimido[2,1-b][1,3]thiazines synthesized from this compound exhibit fluorescence properties. Researchers are investigating their potential applications in optoelectronic devices, sensors, and imaging agents . The ability to tune their fluorescence properties makes them valuable in materials science.

Nanocatalysis

Efficient nanocatalysts are essential for sustainable and eco-friendly synthesis methods. In the presence of nanosized ZnO, the compound 1 (4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) undergoes [3+3] cycloaddition reactions with polarized olefins, yielding pyrimido[2,1-b][1,3]thiazines. This approach offers advantages such as shorter reaction times and higher yields . Researchers continue to explore nanocatalytic applications of this compound.

Organic Electronics

Derivatives of this compound have been investigated for their electronic properties. For example, its decomposition product acts as a nucleating agent, enhancing the conductivity of doped films in organic electronics . These findings suggest potential applications in organic semiconductors and electronic devices.

Photochromic Materials

While not directly related to the compound itself, research on photochromic molecules (such as 1’,3’-dihydro-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-(2H)-indole]) deposited on atomic thin channels of materials like MoS2 field-effect transistors has implications for optoelectronics and data storage . Investigating similar systems could lead to novel applications.

properties

IUPAC Name

2,2-dimethyl-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-12(2)7-13-10(14)8-5-3-4-6-9(8)11(13)15-12/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMLWLXBMJJMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(S1)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193693
Record name 2,3-Dihydro-2,2-dimethylthiazolo[2,3-a]isoindol-5(9bH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one

CAS RN

3063-82-9
Record name 2,3-Dihydro-2,2-dimethylthiazolo[2,3-a]isoindol-5(9bH)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3063-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2,2-dimethylthiazolo[2,3-a]isoindol-5(9bH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
2,2-dimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one

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